Isolysergic acid amide

Description

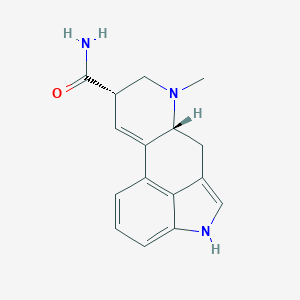

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAHGKEFJLNJB-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183082 | |

| Record name | Isolysergic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2889-26-1 | |

| Record name | Isolysergic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolysergic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLYSERGIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90DGH6Y8E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Production Pathways of Isolysergic Acid Amide

Enzymatic Pathways in Ergot Alkaloid Biosynthesis

The production of isolysergic acid amide is a complex process involving a series of enzymatic reactions within the broader ergot alkaloid biosynthetic pathway. nih.gov This pathway is a hallmark of several fungal species and leads to a diverse array of bioactive compounds. nih.govrsc.org

Genes and Enzymes Involved in Lysergic Acid Amide Production

The synthesis of lysergic acid amides, including this compound, from their precursor, lysergic acid, is a multi-step process orchestrated by a specific set of genes and the enzymes they encode. asm.orgresearchgate.net Key players in this intricate molecular dance include EasO, EasP, Lps2, and Lps3. asm.orgresearchgate.netresearchgate.net

The journey begins with the activation of lysergic acid, a process catalyzed by the enzyme Lps2, which is encoded by the lpsB gene. asm.org Lps2, a monomodular peptide synthetase, adenylates lysergic acid and then binds it as a thioester. asm.org This activated form of lysergic acid is then ready for the next step.

In parallel, another monomodular peptide synthetase, Lps3 (encoded by lpsC), activates the amino acid alanine (B10760859) and tethers it as a thioester. asm.org The Lps complex then facilitates the condensation of the Lps2-bound lysergic acid with the Lps3-bound alanine, forming lysergyl-alanine. asm.orgd-nb.info

From this crucial intermediate, the pathway can branch. asm.org The reductase domain of Lps3 can reduce lysergyl-alanine to produce ergonovine. asm.orgresearchgate.net Alternatively, a series of reactions initiated by the enzyme EasO, a Baeyer-Villiger monooxygenase, can convert lysergyl-alanine into lysergic acid α-hydroxyethylamide (LAH). asm.orgresearchgate.netnih.gov EasO is thought to insert an oxygen atom into the alanyl portion of lysergyl-alanine. d-nb.inforesearchgate.net The resulting intermediate can then be converted to LAH, a reaction that may involve the α/β hydrolase fold protein encoded by easP. researchgate.netd-nb.info Interestingly, knockout studies of the easP gene have shown a significant reduction in LAH accumulation, indicating its important, though perhaps not essential, role in the process. researchgate.net Finally, this compound (ergine) can arise from the spontaneous hydrolysis of LAH. apsnet.orgresearchgate.net

Table 1: Key Genes and Enzymes in Lysergic Acid Amide Production

| Gene | Enzyme | Function |

| lpsB | Lps2 (Lysergyl peptide synthetase 2) | Activates and thioesterifies lysergic acid. asm.org |

| lpsC | Lps3 (Lysergyl peptide synthetase 3) | Activates and thioesterifies alanine; its reductase domain can produce ergonovine. asm.orgresearchgate.net |

| easO | EasO (Baeyer-Villiger monooxygenase) | Initiates the conversion of lysergyl-alanine to lysergic acid α-hydroxyethylamide (LAH). asm.orgresearchgate.netnih.gov |

| easP | EasP (α/β hydrolase fold protein) | Contributes to the accumulation of LAH. researchgate.netd-nb.info |

Genomic Clustering of Ergot Alkaloid Synthesis (eas) Genes

A remarkable feature of ergot alkaloid biosynthesis is the organization of the responsible genes into clusters within the fungal genome. nih.govnih.gov These "ergot alkaloid synthesis" (eas) gene clusters bring together the genetic blueprints for the enzymes required for the pathway, facilitating their co-regulation and efficient operation. nih.gov The presence and composition of these eas clusters determine the specific profile of ergot alkaloids a particular fungus can produce. nih.gov For instance, fungi that produce LAH possess eas clusters containing the easO and easP genes, which are absent in fungi that only produce simpler clavine alkaloids. apsnet.orgnih.gov The discovery of these gene clusters has been instrumental in understanding the genetic basis of ergot alkaloid diversity and has enabled researchers to identify new potential producers by mining fungal genomes for these specific genetic signatures. researchgate.netnih.gov

Fungal and Plant Sources of Lysergic Acid Amides

While historically associated with a specific fungal family, the production of lysergic acid amides has been discovered in a broader range of fungi, highlighting fascinating evolutionary pathways.

Clavicipitaceae Fungi and Associated Species

The family Clavicipitaceae has long been recognized as the primary producer of ergot alkaloids, including lysergic acid amides. apsnet.orgresearchgate.netasm.org This family includes the infamous ergot fungus, Claviceps purpurea, which contaminates rye and other grains, as well as various species of Epichloë and Neotyphodium that live as symbiotic endophytes within grasses. nih.govoup.com Within this family, there is significant diversity in the types of ergot alkaloids produced. For example, Claviceps paspali produces ergine, while Claviceps purpurea primarily synthesizes ergopeptines, with ergonovine being the main lysergamide (B1675752). wikipedia.org The insect pathogen Metarhizium brunneum is another member of this family that produces both ergonovine and LAH. researchgate.net

Aspergillus Species as Emerging Producers of Lysergic Acid Derivatives

For a long time, the production of lysergic acid derivatives was thought to be confined to the Clavicipitaceae family. researchgate.netasm.org However, recent research has revealed that several species within the genus Aspergillus, a different fungal family, are also capable of synthesizing these compounds. researchgate.netasm.orgnih.gov Genome mining efforts identified eas gene clusters in Aspergillus leporis, Aspergillus homomorphus, and Aspergillus hancockii that suggested the capacity for lysergic acid amide production. asm.orgdatadryad.org Subsequent chemical analysis confirmed that these species, isolated from sources like animal dung and soil, produce lysergic acid amides, with lysergic acid α-hydroxyethylamide (LAH) being the predominant compound. researchgate.netasm.orgdatadryad.org This discovery is significant as Aspergillus species are often more amenable to laboratory culture and genetic manipulation than many Clavicipitaceae fungi, potentially making them valuable organisms for studying and producing these pharmaceutically important compounds. researchgate.netasm.orgnih.gov

Table 2: Fungal Producers of Lysergic Acid Amides

| Fungal Family | Genus | Species | Primary Lysergic Acid Amides Produced |

| Clavicipitaceae | Claviceps | purpurea, paspali | Ergonovine, Ergine. wikipedia.org |

| Metarhizium | brunneum | Ergonovine, Lysergic acid α-hydroxyethylamide (LAH). researchgate.net | |

| Trichocomaceae | Aspergillus | leporis, homomorphus, hancockii | Lysergic acid α-hydroxyethylamide (LAH). asm.orgdatadryad.org |

Independent Evolution of Lysergic Acid Amide Production in Fungal Lineages

The discovery of lysergic acid amide production in Aspergillus species has provided compelling evidence for the independent evolution of this biosynthetic capability in different fungal lineages. researchgate.netasm.orgnih.gov Phylogenetic analyses of the eas gene clusters in both Clavicipitaceae and Aspergillus species revealed a fascinating evolutionary story. asm.orgnih.gov While the genes responsible for the synthesis of the core lysergic acid structure appear to be orthologous, indicating a single evolutionary origin for this part of the pathway, the genes involved in converting lysergic acid into its amide derivatives have different ancestral origins in the two fungal families. asm.orgresearchgate.netnih.gov This suggests that the ability to produce lysergic acid evolved once, but the capacity to modify it into amides like LAH evolved independently in the Clavicipitaceae and Aspergillus lineages. asm.orgresearchgate.netasm.org The fact that both lineages convergently evolved to produce LAH, among many other possible lysergic acid amides, suggests a selective advantage for this particular compound. researchgate.netnih.gov

Intermediates in the Lysergic Acid Amide Biosynthetic Pathway

The biosynthesis of lysergic acid amides is a complex, multi-step enzymatic process primarily found in fungi, such as species of Claviceps, Aspergillus, and Metarhizium. nih.govasm.org The pathway begins with primary metabolites and proceeds through a series of intermediate compounds to form the tetracyclic ergoline (B1233604) ring system characteristic of these alkaloids. nih.govrsc.org The entire process is encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) gene cluster. d-nb.inforesearchgate.net

The initial and committed step in the pathway is the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). nih.govrsc.orglibretexts.org This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW), resulting in the formation of 4-(γ, γ-dimethylallyl)tryptophan (DMAT). nih.govrsc.org Following this, DMAT undergoes N-methylation by the enzyme EasF to produce N-methyl-DMAT. rsc.orgnih.gov

The pathway then proceeds through a series of oxidation and cyclization reactions to form the first tricyclic intermediate, chanoclavine-I. nih.govrsc.org The enzyme chanoclavine-I synthase, encoded by the ccsA (or easE) gene, is responsible for converting N-methyl-DMAT into chanoclavine-I. nih.gov Gene knockout studies have shown that deleting this gene leads to the accumulation of N-methyl-DMAT, confirming its crucial role in the pathway. nih.gov Chanoclavine-I is then oxidized to chanoclavine-I aldehyde. rsc.orgresearchgate.net

A significant branching point in ergot alkaloid biosynthesis occurs at chanoclavine-I aldehyde. nih.govrsc.org The enzyme EasA, an old yellow enzyme homolog, in conjunction with the reductase EasG, facilitates the cyclization of the D ring to form the ergoline scaffold. nih.govresearchgate.netresearchgate.net Depending on the specific EasA variant, the pathway can lead to different classes of ergot alkaloids. researchgate.net In the pathway leading to lysergic acid derivatives, the product is agroclavine (B1664434). nih.govasm.org

Agroclavine is a key intermediate that is subsequently converted to lysergic acid through a series of oxidative steps. The cytochrome P450 monooxygenase CloA oxidizes agroclavine to elymoclavine, and then to paspalic acid, which can isomerize to lysergic acid. asm.orgnih.gov The presence of the cloA gene is a strong indicator of a fungus's ability to produce lysergic acid derivatives. asm.org

Once formed, lysergic acid does not typically accumulate as an end product in nature. asm.org Instead, it serves as a substrate for nonribosomal peptide synthetases (NRPSs), specifically the lysergyl peptide synthetase (Lps) complex, which catalyzes its condensation with amino acids to form various lysergic acid amides. asm.orgd-nb.info For example, the Lps2 and Lps3 enzymes work together to condense lysergic acid with alanine to form the intermediate lysergyl-alanine. d-nb.info This intermediate can then be reduced to form ergonovine or further modified by other enzymes, such as EasO, to produce lysergic acid α-hydroxyethylamide (LAH). asm.orgd-nb.info Ergine (lysergic acid amide) can arise from the spontaneous hydrolysis of LAH. d-nb.inforesearchgate.net

The table below summarizes the key intermediates and the enzymes involved in their formation during the biosynthesis of lysergic acid amides.

Table 1. Key Intermediates and Enzymes in the Lysergic Acid Amide Biosynthetic Pathway

| Intermediate | Precursor | Enzyme | Gene |

|---|---|---|---|

| 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | L-tryptophan + DMAPP | Dimethylallyltryptophan synthase | dmaW |

| N-Methyl-DMAT | DMAT | DMAT N-methyltransferase | easF |

| Chanoclavine-I | N-Methyl-DMAT | Chanoclavine-I synthase | ccsA / easE |

| Chanoclavine-I aldehyde | Chanoclavine-I | Chanoclavine-I dehydrogenase | easD |

| Agroclavine | Chanoclavine-I aldehyde | Old Yellow Enzyme / Reductase | easA / easG |

| Elymoclavine | Agroclavine | Cytochrome P450 monooxygenase | cloA |

| Paspalic Acid / Lysergic Acid | Elymoclavine | Cytochrome P450 monooxygenase | cloA |

| Lysergyl-alanine | Lysergic Acid + Alanine | Lysergyl peptide synthetase complex | lps2 / lps3 |

| Ergonovine | Lysergyl-alanine | Lysergyl peptide synthetase (reductase domain) | lps3 |

| Lysergic acid α-hydroxyethylamide (LAH) | Lysergyl-alanine | Baeyer-Villiger monooxygenase / Other enzymes | easO / easP |

Table 2. Compound Names

| Compound Name |

|---|

| Agroclavine |

| Alanine |

| Chanoclavine |

| Chanoclavine-I |

| Chanoclavine-I aldehyde |

| Dimethylallyl pyrophosphate (DMAPP) |

| 4-(γ, γ-dimethylallyl)tryptophan (DMAT) |

| Elymoclavine |

| Ergine |

| Ergonovine |

| This compound |

| L-tryptophan |

| Lysergic acid |

| Lysergic acid α-hydroxyethylamide (LAH) |

| Lysergic acid amide |

| Lysergyl-alanine |

| N-methyl-4-(γ,γ-dimethylallyl)tryptophan (N-Methyl-DMAT) |

Molecular Pharmacology and Receptor Interaction Studies of Isolysergic Acid Amide

In Silico Modeling of Receptor Binding Affinities

Computational, or in silico, prediction models have been employed to screen for potential molecular targets of lysergic acid amide (LSA), the epimer of isolysergic acid amide. researchgate.netnih.gov These studies predict the binding affinity of a ligand for a receptor, expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

One comprehensive in silico screening of LSA against serotonin (B10506), norepinephrine, dopamine (B1211576), muscarine, and histamine (B1213489) receptor subtypes revealed a notable predicted affinity for several targets. science.gov The highest affinities were predicted for the α1A and α1B adrenergic receptors, with pKi values of approximately 8.0. researchgate.netpsilosybiini.info Significant affinity (pKi > 7) was also predicted for the serotonin 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 receptors, as well as the dopamine D2 receptor. nih.govpsilosybiini.info Among the serotonin receptors, the 5-HT1D subtype showed the highest predicted affinity with a pKi of 7.98. researchgate.netpsilosybiini.info Another in silico study using molecular docking predicted a binding affinity (as binding energy) for lysergic acid amide at the 5-HT2A receptor of -9.3 kcal/mol and at the alpha 2A adrenergic receptor of -9.4 kcal/mol. nih.gov

Predicted Binding Affinities (pKi) of Lysergic Acid Amide (LSA) from In Silico Modeling Data sourced from Paulke et al., 2013. researchgate.netnih.govpsilosybiini.info

| Receptor Subtype | Predicted pKi |

| Adrenergic | |

| α1A | ~ 8.0 |

| α1B | ~ 8.0 |

| Serotonin | |

| 5-HT1A | > 7.0 |

| 5-HT1B | > 7.0 |

| 5-HT1D | 7.98 |

| 5-HT6 | > 7.0 |

| 5-HT7 | > 7.0 |

| Dopamine | |

| D2 | > 7.0 |

In Vitro Receptor Binding Assays

To validate computational predictions, in vitro receptor binding assays using radioligands are performed. These experiments provide empirical data on the binding affinity of a compound at specific receptor subtypes. Studies on LSA have confirmed its interaction with several aminergic receptors, although generally with lower affinity compared to lysergic acid diethylamide (LSD). nih.gov Isoergine (this compound) is reported to have an affinity for serotonin receptors similar to that of its epimer, ergine (LSA). wikipedia.orgwikipedia.org

In vitro binding assays have demonstrated that LSA possesses a clear affinity for certain serotonin receptors. nih.gov A study comparing LSA and LSD found that LSA binds with high affinity to the 5-HT1A receptor, showing a pKi of 7.99. researchgate.netnih.gov Its affinity for the 5-HT2 receptor family was also significant, with a pKi of 7.56. researchgate.netnih.gov While in silico models predicted interactions with 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 receptors, detailed comparative in vitro data for these specific subtypes is less available in the reviewed literature. nih.govpsilosybiini.info Generally, LSA shows a lower binding affinity across all tested serotonin receptor subtypes when compared directly to LSD in the same assays. nih.gov

The in silico prediction of LSA binding to the dopamine D2 receptor was confirmed by in vitro assays. nih.govpsilosybiini.info These experimental studies showed that LSA binds to dopamine receptor subtypes, with pKi values ranging from 6.05 to 6.85. researchgate.netnih.gov This confirms that the dopaminergic system is a target for this compound, albeit with moderate affinity compared to its interaction with some serotonin receptors. nih.gov

Following strong in silico predictions for adrenergic receptor binding, particularly for α1A and α1B subtypes, in vitro studies confirmed LSA's interaction with these receptors. nih.govpsilosybiini.info The measured pKi for the α1-adrenoceptor was in the range of 6.05 to 6.85, similar to its affinity for dopamine receptors. nih.gov A notable affinity was also demonstrated for the α2-adrenoceptor, with a pKi value of 7.21. researchgate.netnih.gov

The potential for interaction with muscarinic and histamine receptors was also assessed using computational models. nih.govscience.gov The in silico screening predicted no significant affinities for most of these receptor subtypes, with the exception of ergometrine/ergometrinine at the 5-HT3A, and histamine H2 and H4 receptors. nih.gov This suggests that the primary pharmacological activity of LSA is not mediated through direct, high-affinity binding to muscarinic or the majority of histamine receptors. nih.gov

In Vitro Binding Affinities (pKi) of LSA vs. LSD Data sourced from Paulke et al., 2013. researchgate.netnih.gov

| Receptor Subtype | LSA (pKi) | LSD (pKi) |

| 5-HT1A | 7.99 | 8.42 |

| 5-HT2 | 7.56 | 8.43 |

| α1-Adrenergic | 6.05 - 6.85 | 7.76 |

| α2-Adrenergic | 7.21 | 7.92 |

| Dopamine (DA) | 6.05 - 6.85 | 7.94 |

Agonist and Antagonist Receptor Activity Profiles

Beyond simple binding, the functional activity of a compound—whether it activates (agonist), blocks (antagonist), or produces a partial response (partial agonist)—is critical to its pharmacological profile. Research indicates that LSA (ergine) acts as a partial agonist at the 5-HT2A receptor. researchgate.net Some studies suggest LSA may function as a partial agonist or antagonist at both adrenergic (α1, α2) and serotonergic (5-HT) receptors. psilosybiini.info This mixed functionality is exemplified by findings that LSA exhibits vasoconstrictor activity on its own, yet can also inhibit contractions caused by serotonin, indicating a complex interaction at these receptors. researchgate.netpsilosybiini.info This dual activity suggests that LSA can modulate receptor function in a nuanced manner, differing from full agonists like serotonin.

Conformational Analysis and Ligand-Receptor Dynamics

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This is because the interaction between a ligand (like iso-LSA) and its receptor is highly dependent on a precise fit, often described by a "lock and key" model. The study of these conformations and how they influence the binding to receptors is a key area of molecular pharmacology. gla.ac.uktandfonline.com

Proton magnetic resonance (PMR) spectroscopy has been a valuable tool in elucidating the conformation of lysergamide (B1675752) derivatives. Studies on the dimethylamides of D-lysergic acid and D-iso-lysergic acid have revealed that the D ring of these molecules exists in a half-chair form. cdnsciencepub.com For the iso-lysergic acid derivative, the 8-α amide function is in a pseudo-equatorial position. cdnsciencepub.com This specific conformation is crucial for its interaction with receptor binding sites.

The interaction between a ligand and a receptor is not a static event but a dynamic process. tandfonline.com This involves the ligand approaching the receptor, forming a bond, and potentially inducing a conformational change in the receptor, which in turn triggers a biological response. The strength of this interaction is quantified by the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50).

Research has shown that iso-LSA has a notable affinity for serotonin receptors. wikipedia.org Specifically, it binds to serotonin receptors labeled with serotonin or LSD in rat brain membranes with an IC50 of 100–200 nM. wikipedia.org This affinity is comparable to that of its epimer, ergine (LSA), but is about 10 to 25 times lower than that of serotonin or LSD. wikipedia.org The differences in binding affinity between iso-LSA and LSD can be attributed to their structural differences, particularly the substituents on the amide group. buffalostate.eduuni-weimar.de

Molecular modeling studies provide further insights into these interactions. For instance, the binding of ligands to the estrogen receptor has been studied using fluorescence line-narrowing spectroscopy, revealing the importance of hydrogen bonds and π-π stacking interactions. researchgate.net Similar principles apply to the interaction of iso-LSA with serotonin receptors, where the ergoline (B1233604) structure forms specific interactions with amino acid residues in the receptor's binding pocket. bohrium.com The crystal structure of LSD bound to a human serotonin receptor has shown that a "lid" formed by an extracellular loop can influence the binding kinetics of the ligand. bohrium.com

The following table summarizes the reported binding affinities of iso-LSA and related compounds to serotonin receptors.

| Compound | Receptor | Binding Affinity (IC50, nM) |

| This compound (iso-LSA) | Serotonin Receptors | 100-200 wikipedia.org |

| Ergine (LSA) | Serotonin Receptors | 200 wikipedia.org |

| LSD | Serotonin Receptors | 8-10 wikipedia.org |

| iso-LSD | Serotonin Receptors | 100-200 wikipedia.org |

This table presents a summary of the half-maximal inhibitory concentration (IC50) values for the specified compounds at serotonin receptors, as determined in rat brain membranes labeled with serotonin or LSD.

Further computational and in vitro binding assays have been used to predict and verify the receptor binding profiles of various ergoline alkaloids. researchgate.net For LSA, in silico models predicted high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7, as well as for dopamine D2 receptors. researchgate.net While specific in vitro binding data for iso-LSA across this range of receptors is more limited, the structural similarity to LSA suggests a comparable, though not identical, receptor interaction profile.

The dynamic nature of the ligand-receptor interaction also encompasses the concept of functional selectivity or biased agonism, where a ligand can stabilize different receptor conformations, leading to the activation of distinct signaling pathways. bmbreports.org While detailed studies on the biased agonism of iso-LSA are not extensively available, the complex pharmacology of related ergoline compounds like LSD, which interacts with multiple G protein-coupled receptors, suggests that iso-LSA may also exhibit nuanced signaling properties. rjptonline.org

Structure Activity Relationship Sar Studies of Isolysergic Acid Amide and Lysergamide Derivatives

Impact of Amide Substituents on Activity

The nature of the substituent on the amide nitrogen at position C8 is a critical determinant of the pharmacological profile of lysergamides. Even minor alterations in this region can lead to significant changes in potency and efficacy. The diethylamide group found in lysergic acid diethylamide (LSD) is considered optimal for high potency. researchgate.net Most other substitution patterns result in a considerable reduction in activity. researchgate.net

The size and branching of the alkyl groups attached to the amide nitrogen significantly influence the activity of lysergamides.

Dialkylamides: Studies have shown that both shortening and lengthening the alkyl chains from the optimal diethyl configuration reduces activity. For instance, replacing the diethyl groups with dimethyl (shorter) or dipropyl (longer) groups diminishes anti-serotonin activity.

Monoalkylamides: For lysergic acid amides with a single alkyl chain, there is a relationship between the length of the chain and anti-serotonin activity. However, in vivo activity can decrease as the alkyl chain is extended. For example, the derivative from (R)-2-aminopentane shows a drop in activity compared to the (R)-2-aminobutane derivative. maps.org Conversely, affinity for the 5-HT1A receptor subtype appears to be optimal with a longer 2-hexyl group. maps.org

Bulkiness: Increasing the steric bulk on the amide nitrogen generally leads to a decrease in activity. N-alkyl-N-isopropyl analogs of LSD show a dramatic drop in activity when the second alkyl substituent is N-isopropyl. nih.gov Similarly, while N⁶-ethyl, N⁶-n-propyl, and N⁶-allyl substituents can maintain or even increase LSD-like activity, bulkier groups like isopropyl and n-butyl tend to reduce it. caymanchem.comnih.gov

A comparison of lysergamides prepared from chiral 2-aminoalkanes revealed a stereoselective preference for the (R) configuration at both 5-HT2A and 5-HT1A receptor subtypes. maps.org For instance, the lysergamide (B1675752) derived from (R)-2-aminobutane was found to be nearly as potent as LSD and about four times more potent than the amide from the (S) isomer. researchgate.net

Table 1: Effect of Amide Substituents on Potency

Incorporating the N,N-diethyl substituents into a cyclic structure has been explored to understand the optimal conformation of the amide group.

Simple Rings: Constraining the diethyl groups into ring systems such as a pyrrolidide or piperidide ring leads to a reduction in anti-serotonin effects.

Dimethylazetidide: To further probe the steric requirements of the receptor, isomers of lysergic acid 2,4-dimethylazetidide (LSZ) were synthesized as constrained versions of the N,N-diethylamide group. nih.gov Drug discrimination studies in rats showed that the (2'S,4'S)-LSZ isomer was more potent than LSD itself, while the cis-(meso) and trans-(2'R,4'R) isomers were less potent. nih.gov This suggests that the specific stereochemistry of the amide substituent is critical for optimal receptor interaction. researchgate.net

Table 2: Effect of Cyclic Amide Substituents on Potency

Role of the Ergoline (B1233604) Ring System and Double Bonds

The tetracyclic ergoline ring system forms the fundamental backbone of lysergamides, and its structural features are paramount for biological activity. scispace.comescholarship.org This rigid structure is believed to mimic endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline, allowing it to interact with their respective receptors. scispace.com

The double bond at the 9,10-position in the D-ring of the ergoline nucleus is a crucial feature for the characteristic activity of many lysergamides.

Saturation Effects: Hydrogenation of the 9,10-double bond, as seen in dihydro-LSD, leads to non-hallucinogenic compounds. caymanchem.com In studies on rabbit isolated aorta, saturation of this double bond in an ergoline derivative attenuated its potency and eliminated its 5-HT2 receptor agonistic activity. nih.gov

Conformational Influence: The conformation of the D-ring is a key factor. Two primary conformations, D1 and D2, have been identified. It has been proposed that the D1 conformation, rather than the hydrogen-bonded D2 conformation, is the bioactive form for lysergamides with an NH group. core.ac.uk The extreme difference in activity between the potent lysergamide and its inactive epimer, isolysergamide, highlights the importance of the D-ring's stereochemistry, though the precise reasons remain difficult to fully rationalize. core.ac.uk

Modifications to the indole (B1671886) portion (rings A and B) of the ergoline structure, specifically at the N1 and C2 positions, have profound effects on activity.

C2 Position: Substitution at the C2 position generally leads to inactivation or a significant loss of agonist activity. For example, 2-bromo-LSD is non-hallucinogenic. caymanchem.comcaymanchem.com A study on an ergoline derivative showed that bromination at position 2 resulted in a compound with no agonistic activity, although it retained its affinity for 5-HT2 and alpha-adrenoceptors, acting as an antagonist. nih.gov

N1 Position (Indole Nitrogen): Substitution on the indole nitrogen (N1) often reduces affinity for serotonin receptors. N1-acyl substitution on LSD, for instance, was found to decrease its affinity for the 5-HT1A receptor, with the effect being dependent on the length of the acyl group. nih.gov For example, 1-acetyl-LSD (ALD-52) had a 111-fold lower affinity for the 5-HT1A receptor than LSD. nih.gov These N1-substituted compounds are often considered to be prodrugs that convert to the parent compound in the body. google.com Molecular modeling studies suggest the indole N1 hydrogen interacts with serine residue S242⁵·⁴⁶ in the human 5-HT2A receptor, an interaction that is blocked by N1-substitution. nih.gov

Table 3: Effect of N1 and C2 Substitutions on Activity

The N6-methyl group is a common feature in natural ergoline alkaloids. researchgate.net Altering this substituent has been a key area of SAR studies.

Small Alkyl/Alkenyl Groups: Replacing the N6-methyl group of LSD with other small alkyl or alkenyl groups can maintain or even enhance activity. Substituents such as ethyl (as in ETH-LAD), n-propyl (as in PRO-LAD), and allyl (as in AL-LAD) have been shown to produce full substitution in LSD-trained rats, with ETH-LAD and AL-LAD being even more potent than LSD in some assays. nih.govnih.gov

Larger/Bulkier Groups: As with the amide substituents, increasing the size and bulk at the N6 position generally leads to reduced activity. Longer or bulkier substituents, such as isopropyl and n-butyl, have been shown to decrease LSD-like activity. caymanchem.comnih.gov

Quaternization: Quaternization of the N6 nitrogen, which introduces a permanent positive charge, almost completely eliminates affinity for both 5-HT2 and alpha-adrenoceptors, demonstrating the importance of the tertiary amine at this position. nih.gov

Table 4: Effect of N6-Position Substitutions on Activity

Stereochemical Influence on Pharmacological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within lysergamide molecules plays a pivotal role in their pharmacological activity. This is particularly evident when examining the isomers of lysergic acid amides, where subtle changes in the orientation of substituents can lead to significant differences in receptor binding and functional potency. The core of this stereochemical influence lies in the specific interactions between the lysergamide molecule and its biological targets, primarily serotonin receptors.

A key structural feature influencing activity is the configuration at the C8 position of the ergoline ring system. Naturally occurring lysergic acid has the (R) configuration at C5 and C8. Epimerization at C8 results in the formation of isolysergic acid derivatives, which generally exhibit significantly lower affinity for serotonin receptors and reduced pharmacological activity compared to their corresponding d-lysergic acid amide counterparts. For instance, isoergine (d-isolysergic acid amide) has a much lower affinity for 5-HT1A and 5-HT2A receptors than d-lysergic acid amide (ergine). wikipedia.org

Furthermore, the stereochemistry of the amide substituent itself is a critical determinant of pharmacological effect. Studies involving lysergic acid amides prepared from chiral 2-aminoalkanes have demonstrated a distinct stereoselective preference at both 5-HT1A and 5-HT2A receptors. Specifically, amides with alkyl groups possessing the (R) configuration are generally more potent than their (S)-enantiomers. nih.govmaps.org This preference is observed in both in vitro receptor binding assays and in vivo behavioral studies. nih.govnih.gov For example, in studies with rats trained to discriminate LSD from saline, the (R)-isomers of lysergic acid amides with chiral 2-aminoalkane substituents were found to be the more potent isomers. maps.org

The nature of the N,N-disubstitution on the amide group is also crucial. While N,N-diethyl substitution, as seen in LSD, often confers optimal potency, even minor alterations can dramatically reduce activity. Replacing the diethyl groups with an N-methyl-N-propyl substituent, for instance, leads to a compound with approximately one-tenth the activity of LSD. maps.org The use of conformationally constrained analogues, such as those derived from isomeric 2,4-dimethylazetidines, has been instrumental in mapping the optimal orientation of the diethylamide group for receptor binding. These studies have revealed that the (S,S)-(+)-2,4-dimethylazetidine derivative of lysergic acid, which is a rigid analogue of the diethylamine (B46881) moiety, exhibits high potency, suggesting a specific preferred conformation of the amide group within the receptor binding pocket. researchgate.netnih.gov

The crystal structure of LSD bound to the human serotonin 5-HT₂B receptor has provided a structural rationale for these stereochemical observations. The structure reveals how the diethylamide moiety of LSD is positioned within the receptor, and molecular dynamics simulations suggest that a "lid" formed by the extracellular loop 2 (EL2) of the receptor covers the binding pocket, contributing to the slow dissociation kinetics of LSD. nih.gov This structural insight helps to explain the observed stereochemical preference for certain amide conformations, as they are better able to fit within this constrained pocket and interact favorably with receptor residues. nih.gov

The following table summarizes the influence of stereochemistry on the receptor binding affinity of various lysergamide derivatives:

| Compound | Stereochemistry | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

| d-Lysergic acid (R)-2-butylamide | R | High | High | nih.gov |

| d-Lysergic acid (S)-2-butylamide | S | Lower than R-isomer | Lower than R-isomer | nih.gov |

| (S,S)-(+)-2,4-dimethylazetidide | S,S | High | High | nih.gov |

| (R,R)-(-)-2,4-dimethylazetidide | R,R | Lower than S,S-isomer | Lower than S,S-isomer | nih.gov |

| cis-2,4-dimethylazetidide | cis | Lower than S,S-isomer | Lower than S,S-isomer | nih.gov |

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the structure-activity relationship (SAR) studies of isolysergic acid amide and its lysergamide counterparts. researchgate.net These in silico methods provide valuable insights into the conformational preferences of these molecules and their interactions with receptor targets at an atomic level, thereby guiding the design and synthesis of new analogues with desired pharmacological profiles. acs.org

Molecular mechanics and quantum mechanics are two fundamental computational approaches employed in the study of lysergamides. nih.gov Molecular mechanics calculations are used to predict the preferred conformations of these molecules, which is crucial as the three-dimensional shape of a ligand determines its ability to bind to a receptor. nih.govnih.gov For instance, molecular mechanics studies have shown that the potent (R)-2-butylamide of d-lysergic acid can adopt a conformation that is very similar to that of LSD, whereas the less potent (S)-isomer cannot, suggesting that the conformation of the amide substituent directly influences activity. nih.gov This variation in the alkylamide group can cause slight changes in the orientation of the carbonyl amide group, which is thought to affect binding to a hydrophobic region of the receptor. nih.gov

Quantum mechanics calculations, on the other hand, provide information about the electronic properties of the molecules, such as electron densities and frontier orbitals. nih.gov While studies have shown that the electron densities and frontier orbitals of isopropyl analogues of LSD are similar to those of LSD itself, suggesting these properties may not be the primary drivers of changes in biological activity, they are still important for a complete understanding of the molecule's reactivity and potential for interaction. nih.gov

Homology modeling is another powerful computational technique used when the experimental structure of a receptor is unavailable. A homology model of the 5-HT2A receptor, for example, has been used to perform virtual docking studies with LSD. researchgate.net These studies have suggested that the diethylamide group of LSD may interact with residues in the extracellular loop 2 of the receptor, a hypothesis that has been supported by later experimental evidence. researchgate.netnih.gov

The integration of computational modeling with experimental data from receptor binding assays and functional studies allows for the development of pharmacophore models. These models define the essential structural features and their spatial arrangement required for a molecule to exhibit a particular pharmacological activity. acs.org For serotonergic hallucinogens, matched molecular pairs analysis combined with conformational analysis has been used to identify key pharmacophoric elements that contribute to agonist or partial agonist behavior at serotonin receptors. chemcomp.com

Furthermore, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the binding process and the stability of the interaction over time. nih.gov For example, MD simulations of LSD bound to the 5-HT₂B receptor have suggested that the slow dissociation of LSD is due in part to a "lid" formed by extracellular loop 2 that covers the binding pocket. nih.gov

The following table provides examples of how computational methods have been applied to the study of lysergamide SAR:

| Computational Method | Application | Key Findings | Reference |

| Molecular Mechanics | Prediction of active geometries | The (R)-2-butylamide of d-lysergic acid has a conformation similar to LSD, while the (S)-isomer does not. | nih.gov |

| Quantum Mechanics | Study of electronic properties | Electron densities and frontier orbitals of isopropyl analogues are similar to LSD. | nih.gov |

| Virtual Docking into Homology Model | Mapping binding orientation | The diethylamide of LSD may interact with residues in extracellular loop 2 of the 5-HT2A receptor. | researchgate.net |

| Molecular Dynamics Simulations | Understanding binding kinetics | A "lid" formed by extracellular loop 2 may contribute to the slow dissociation of LSD from the 5-HT₂B receptor. | nih.gov |

Preclinical Pharmacological Investigations of Isolysergic Acid Amide

In Vitro Biological Activity Studies

In vitro studies have been instrumental in elucidating the receptor binding profile of isolysergic acid amide. These investigations typically involve radioligand binding assays to determine the affinity of the compound for various neurotransmitter receptors.

Research has shown that isoergine exhibits affinity for serotonin (B10506) receptors. wikipedia.org Specifically, it has been demonstrated to bind to serotonin receptors in rat brain membranes. wikipedia.org Compared to LSD, this compound generally shows a lower affinity for these receptors. wikipedia.orgpsilosybiini.infonih.gov For instance, the half-maximal inhibitory concentration (IC50) for isoergine at serotonin receptors is in the range of 100–200 nM, whereas for LSD it is around 8–10 nM. wikipedia.org This indicates a 10- to 25-fold lower affinity for these receptors compared to LSD. wikipedia.org

Studies comparing this compound (LSA) to LSD have shown that LSA has a notable affinity for 5-HT1A, 5-HT2, and α2-adrenergic receptors, though with lower binding affinities across all tested receptor subtypes when compared directly to LSD. psilosybiini.infonih.gov Computational models have predicted that LSA has a high affinity for α1A and α1B-adrenergic receptors, and significant affinity for several serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, 5-HT7) and dopamine (B1211576) (D2) receptor subtypes. psilosybiini.infonih.govresearchgate.net

Table 1: Comparative Receptor Binding Affinities (pKi) of this compound (as LSA) and LSD

| Receptor Subtype | This compound (LSA) pKi | Lysergic Acid Diethylamide (LSD) pKi |

|---|---|---|

| 5-HT1A | 7.99 | Higher than LSA |

| 5-HT2 | 7.56 | Higher than LSA |

| α2-adrenergic | 7.21 | Higher than LSA |

| Dopamine (D2-like) | 6.05 - 6.85 | Higher than LSA |

| α1-adrenergic | 6.05 - 6.85 | Higher than LSA |

Data sourced from in vitro membrane competition or displacement assays. psilosybiini.infonih.gov

In Vivo Animal Models for Lysergamide (B1675752) Research (Non-Human)

A variety of non-human animal models are employed to investigate the behavioral effects of lysergamides like this compound. These models are essential for understanding the potential physiological and behavioral outcomes of receptor interactions observed in vitro.

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, which is a key mechanism for many hallucinogenic compounds. researchgate.netwikipedia.org This response is characterized by rapid, side-to-side head movements. wikipedia.org Serotonergic psychedelics such as LSD consistently induce the HTR in mice and rats. researchgate.netwikipedia.org

While specific HTR data for this compound is not extensively detailed in the provided context, the HTR assay is a standard tool for evaluating lysergamides. For example, LSD and its analogs are known to induce HTRs with high potency. researchgate.net The potency of a compound in inducing HTR often correlates with its hallucinogenic potency in humans. researchgate.net The HTR assay can reliably distinguish between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. d-nb.info

Drug discrimination studies in animals, typically rats, are used to assess the subjective effects of a compound. nih.govnih.gov In these paradigms, animals are trained to recognize the effects of a specific drug, such as LSD, and differentiate it from a saline control. nih.govnih.gov

In studies involving lysergamide derivatives, compounds that fully substitute for LSD are considered to have similar subjective effects. nih.govnih.gov For instance, various N-alkyl-N-isopropyl analogs of LSD have been shown to substitute for LSD in rats trained to discriminate it from saline. nih.gov The potency of these analogs in the drug discrimination paradigm often correlates with their receptor binding affinities. nih.govnih.gov Iso-LSD, the N,N-diethyl derivative of isoergine, has been shown to fully substitute for LSD in rodent drug discrimination tests, although it was found to be about 7-fold less potent than LSD. wikipedia.org

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for various types of scientific research, including the study of microbial infections, toxicity, and the efficacy of new antimicrobial drugs. mdpi.comyoutube.com Its immune system shares similarities with that of mammals, and it can be maintained at 37°C, making it a relevant model for preclinical studies. mdpi.com

While the direct use of G. mellonella for evaluating the biosynthetic products of lysergamides like this compound is not explicitly detailed in the search results, this insect model is utilized in broader drug discovery and toxicity studies. nih.gov For example, it has been used to study oxidative stress and to screen for the toxicity of various compounds. nih.gov The larvae of G. mellonella are also used to study host-pathogen interactions and the effects of co-infection. mdpi.com Given its versatility, G. mellonella could potentially be adapted for the initial screening of biosynthetic products from fungi that produce ergot alkaloids. The model's utility in assessing the biological activity of complex natural products is an area of ongoing research. nih.gov

Advanced Analytical Methodologies for Isolysergic Acid Amide Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of isolysergic acid amide is its effective extraction from the sample matrix, which can range from plant materials like morning glory seeds to fungal cultures. core.ac.ukbuffalostate.edu The choice of extraction method significantly impacts the recovery and purity of the target analyte.

Solvent Extraction Methods

Solvent extraction is a foundational technique for isolating ergot alkaloids, including this compound. core.ac.ukmdpi.com The selection of the solvent system is crucial and is primarily dictated by the polarity of the target alkaloids and the nature of the sample matrix. Generally, two main approaches are utilized: alkaline and acidic extraction.

In alkaline extraction , a non-polar solvent is combined with a base, such as ammonium (B1175870) hydroxide (B78521), to create an alkaline environment. mdpi.comnih.gov This condition enhances the solubility of the ergot alkaloids in the organic solvent. ekb.eg Conversely, acidic extraction employs polar solvents like methanol (B129727) or acetonitrile (B52724) mixed with a dilute acid or buffer to achieve a low pH. mdpi.comnih.gov

A variety of solvent systems have been investigated to optimize extraction efficiency. For instance, a mixture of toluene (B28343) and ethanol (B145695) has been used for extracting ergot alkaloids from Claviceps purpurea. google.com Another common approach involves using a mixture of ammonium hydroxide, methanol, and chloroform. core.ac.uk Research has shown that a combination of acetonitrile and ammonium carbonate buffer (84:16 v/v) can yield high recoveries, ranging from 90% to 120%. nih.gov The choice between these methods often depends on the specific alkaloids of interest and the complexity of the sample matrix. For simpler screening purposes, a straightforward homogenization in methanol has been employed. nih.gov

Table 1: Comparison of Solvent Extraction Methods for Ergot Alkaloids

| Extraction Method | Solvent System | Typical Application | Reported Recovery | Reference |

|---|---|---|---|---|

| Alkaline Extraction | Dichloromethane/Ethyl Acetate + Ammonium Hydroxide | General ergot alkaloid extraction from dry samples | - | mdpi.comnih.gov |

| Acidic Extraction | Methanol/Acetonitrile + Dilute Acid/Buffer | General ergot alkaloid extraction | - | mdpi.comnih.gov |

| Toluene/Ethanol Extraction | Toluene/Ethanol | Extraction from Claviceps purpurea | High yields | google.com |

| Acetonitrile/Buffer | Acetonitrile + Ammonium Carbonate Buffer (84:16 v/v) | Extraction from cereals | 90-120% | nih.gov |

| Methanol Homogenization | Methanol | Semi-quantitative and screening analysis | - | nih.gov |

| QuEChERS | Acetonitrile/Ammonium Carbonate + Magnesium Sulfate/Sodium Chloride | Extraction from tall fescue seed and straw | 90-98% | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used cleanup technique that follows solvent extraction to remove interfering compounds and concentrate the target analytes. mdpi.comnih.gov In SPE, an extract containing the ergot alkaloids is passed through a solid sorbent packed in a cartridge. mdpi.com The alkaloids are selectively retained on the sorbent while other matrix components are washed away. mdpi.com Subsequently, a different solvent is used to elute the purified alkaloids. mdpi.com

Various types of SPE cartridges are available, with C18 and strong cation-exchange (SCX) being commonly used for ergot alkaloid analysis. nih.gov For C18 cartridges, the extract is typically loaded, and after washing, the alkaloids are eluted with a mixture of methanol and acetonitrile. nih.gov In the case of SCX cartridges, the alkaloids in an acidic solution bind to the negatively charged sorbent. nih.gov After washing away interferences, the alkaloids are eluted by adjusting the pH to be slightly basic (around pH 9). nih.govscispace.com

A variation of SPE is dispersive solid-phase extraction (d-SPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. nih.gov In d-SPE, the sorbent is added directly to the extract, mixed, and then separated by centrifugation. mdpi.com Primary secondary amine (PSA) is a common sorbent in this application. mdpi.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic methods are employed to separate the complex mixture of alkaloids. These techniques are essential for the individual identification and quantification of compounds like this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the cornerstone of modern ergot alkaloid analysis. core.ac.ukmdpi.comnih.govpsu.edu It offers high resolution and sensitivity for separating structurally similar compounds. Reversed-phase chromatography is the most common mode used for this purpose. nih.govnih.gov

The mobile phase in HPLC typically consists of a mixture of water, acetonitrile, or methanol, often with additives to control the pH. nih.govnih.gov Alkaline mobile phases, containing ammonium hydroxide, ammonium carbonate, or triethylamine (B128534), are generally preferred as they help to maintain the stability of ergot alkaloid epimers and improve their separation. nih.govnih.gov Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. nih.gov

Detection is most commonly achieved using fluorescence (FLD) or mass spectrometry (MS). mdpi.comnih.gov Fluorescence detection is highly sensitive for the native fluorescence of ergot alkaloids. researchgate.net HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become a standard for trace quantification and identification due to its high selectivity and sensitivity. frontiersin.org

Table 2: HPLC Methods for Ergot Alkaloid Analysis

| Column Type | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with alkaline additives | Fluorescence (FLD) or Mass Spectrometry (MS/MS) | Quantitative analysis of ergot alkaloids in various matrices | nih.govnih.govfrontiersin.org |

| Phenyl-Hexyl Stationary Phase | - | - | Improved resolution of isomers | europa.eu |

| ODS-Hypersil | 0.3% triethylamine in phosphate (B84403) buffer (pH 8.0):acetonitrile (68:32) | Fluorescence (Ex: 303 nm, Em: 413 nm) | Analysis of lysergic acid diethylamide in blood | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-performance thin-layer chromatography (HPTLC) is another valuable technique for the analysis of ergot alkaloids. core.ac.uknih.gov It is an enhanced form of thin-layer chromatography (TLC) that offers better resolution and quantification capabilities. ctlatesting.com HPTLC is particularly useful for screening a large number of samples quickly and cost-effectively. nih.govnih.gov

In HPTLC, the separation is performed on a plate coated with a high-performance stationary phase, such as silica (B1680970) gel. pakbs.org For ergot alkaloids, a mobile phase consisting of a mixture like isopropyl acetate, methanol, water, and ammonium hydroxide solution has been used. nih.gov After development, the separated compounds are visualized and quantified. Fluorescence detection is often employed, where the native fluorescence of the alkaloids is enhanced by dipping the plate in a solution like n-hexane/paraffin. nih.gov HPTLC can also be coupled with mass spectrometry (HPTLC-MS) for the identification of the separated compounds. nih.govuni-hohenheim.de

One innovative HPTLC-based screening method uses lysergic acid amide (LSA) as a chemical marker for the total ergopeptine alkaloid content in rye. nih.gov In this method, the ergopeptine alkaloids are selectively converted to LSA, which is then quantified. nih.gov

Column Chromatography

Column chromatography is a classic and versatile technique used for both the purification and separation of ergot alkaloids, including this compound. nih.govpsu.edu While HPLC is now more common for analytical purposes, column chromatography remains a valuable tool, especially for preparative-scale separations. wikipedia.org

In column chromatography, the stationary phase, often silica gel or alumina (B75360), is packed into a column. nih.govgoogle.com The sample is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the different components at different rates, leading to their separation. nih.gov For instance, a mixture of d-lysergic acid piperidide and d-isolysergic acid piperidide has been separated on a basic alumina column using a benzene-chloroform solvent mixture. google.com Similarly, isomers of lysergic acid amides have been separated using column chromatography on basic alumina with a benzene-chloroform eluent. google.com

Spectroscopic and Spectrometric Identification and Quantification

The unique structural characteristics of this compound and other ergot alkaloids necessitate sophisticated analytical techniques for their precise identification and quantification. Spectroscopic and spectrometric methods are fundamental in this regard, providing detailed information on the molecular structure, functional groups, and concentration of these compounds.

Fluorescence Detection (FLD)

Fluorescence detection, often coupled with high-performance liquid chromatography (LC-FLD), is a highly sensitive and widely used method for the analysis of ergot alkaloids. mdpi.comresearchgate.net Ergot alkaloids, including this compound, possess native fluorescence due to their ergoline (B1233604) ring system. researchgate.netasm.org This property allows for their detection at very low concentrations. nih.gov

The fluorescence of ergot alkaloids is typically excited at a wavelength of around 310-325 nm, with emission measured at approximately 410-445 nm. asm.orgresearchgate.netdatadryad.org The intensity of the fluorescence is proportional to the concentration of the analyte, enabling quantitative analysis. researchgate.net LC-FLD methods have been developed and optimized for the determination of various ergot alkaloids in different matrices, such as rye flour and other cereal products. tum.detandfonline.com These methods are capable of separating and quantifying both the C8-R and C8-S isomers of ergot alkaloids. researchgate.nettandfonline.com The sensitivity of LC-FLD makes it suitable for monitoring toxicologically relevant levels of these compounds. mdpi.com

The natural fluorescence of ergot alkaloids has also been utilized for their visualization in biological systems, such as human cell lines, through fluorescence microscopy. researchgate.net

Table 2: Typical Fluorescence Detection Parameters for Ergot Alkaloids

| Parameter | Wavelength/Range | Reference |

| Excitation Wavelength | 310 - 325 nm | asm.orgresearchgate.net |

| Emission Wavelength | 410 - 445 nm | asm.orgresearchgate.net |

UV and IR Spectrophotometry

Ultraviolet (UV) and Infrared (IR) spectrophotometry are also employed in the characterization of this compound. UV-Vis spectrophotometry of lysergic acid derivatives typically shows two broad absorption peaks. mdpi.com One peak is observed around 220 nm and another, which is often used for quantification, appears at approximately 315 nm. mdpi.com The UV spectra of different lysergic and iso-lysergic acid amides are generally not distinct enough for differentiation on their own. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of various lysergic acid amides can be similar, they are considered suitable for distinguishing these compounds from lysergic acid diethylamide (LSD). researchgate.net The identification of lysergic acid amide and this compound in plant extracts has been confirmed using a combination of techniques including TLC, melting point determination, and UV and IR spectrophotometry. oup.com

Metabolic Profiling and Metabolite Identification in Preclinical Systems

Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its biological activity. Preclinical systems, particularly in vitro models, are instrumental in elucidating the metabolic pathways and identifying the resulting metabolites.

In Vitro Metabolism Studies (e.g., Human Liver Microsomes)

Human liver microsomes (HLMs) are a standard in vitro tool for studying the phase I metabolism of xenobiotics. oup.com They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many compounds. uni-saarland.de

Studies using HLMs have been conducted to investigate the metabolism of lysergamides. For example, the in vitro metabolism of lysergic acid diethylamide (LSD) in HLMs has shown that deethylation is a major metabolic route. nih.govinformahealthcare.com In these studies, metabolites such as lysergic acid ethylamide (LAE) and 2-oxo-LSD have been identified. nih.govinformahealthcare.com Similarly, investigations into other lysergamides, like 1P-AL-LAD, using pooled human liver microsomes (pHLM) have confirmed its conversion to AL-LAD as the most abundant metabolite, suggesting 1P-AL-LAD may act as a prodrug. nih.gov The incubation of LSD with HLMs has also led to the identification of other metabolites, including nor-LSD and O-H-LSD. researchgate.net

These in vitro systems allow for the characterization of metabolic pathways, such as hydroxylation, N-dealkylation, and oxidation, which are crucial for understanding the biotransformation of lysergamides. uni-saarland.denih.gov

Metabolite Identification Strategies

The identification of metabolites from in vitro studies relies heavily on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) techniques, including precursor and neutral loss scans, are employed to search for potential drug metabolites. nih.gov

Untargeted metabolomics approaches using LC-HRMS/MS are powerful for profiling the complete range of metabolites in a sample. acs.orgnih.gov This strategy allows for the detection and tentative identification of a wide array of metabolites based on their accurate mass and fragmentation patterns. acs.org For instance, the metabolic profiling of ergotamine in mice led to the identification of two biotransformation products in the liver and kidney. nih.govresearchgate.net

The general strategy involves incubating the parent compound, such as this compound, with a metabolic system like HLMs. researchgate.net Aliquots are taken at different time points, and the reaction is stopped. uni-saarland.de The samples are then analyzed by LC-MS/MS to identify the parent compound and any newly formed metabolites. researchgate.net The structures of these metabolites are elucidated based on their mass spectral data and comparison with reference standards when available. nih.gov

Table 3: Common Metabolic Reactions for Lysergamides

| Metabolic Reaction | Description | Reference |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group | nih.gov |

| Oxidation | Increase in oxidation state, e.g., formation of an N-oxide or 2-oxo derivative | nih.govinformahealthcare.com |

| Deacylation | Removal of an acyl group | uni-saarland.de |

Theoretical Considerations and Future Research Trajectories

Unresolved Questions in Isolysergic Acid Amide Pharmacology and SAR

Despite decades of research, significant questions regarding the pharmacology and structure-activity relationships (SAR) of this compound (iso-LSA) remain. Iso-LSA, an epimer of lysergic acid amide (LSA), is a naturally occurring psychedelic found in various plant species. wikipedia.org While it is believed to contribute to the hallucinogenic effects of morning glory seeds, its pharmacological profile is not fully elucidated. wikipedia.org

A primary unresolved question is the complete receptor binding profile of iso-LSA. While some data on its interaction with serotonin (B10506) receptors exists, a comprehensive understanding of its affinity and efficacy at various receptor subtypes is lacking. wikipedia.org Computer-predicted receptor affinities are available, but these require experimental verification. wikipedia.org Furthermore, the exact mechanisms by which iso-LSA produces its distinct psychological effects, which have been described as different from those of LSD, are not well understood. wikipedia.org

The structure-activity relationships of isolysergic acid amides are also an area ripe for further investigation. It is known that stereochemistry at the C-8 position significantly influences activity, as evidenced by the differences between LSA and iso-LSA. wikipedia.org However, a deeper understanding of how modifications to the amide group and other parts of the ergoline (B1233604) scaffold specifically impact the activity of iso-lysergamides is needed. For instance, while SAR studies have been conducted on d-lysergic acid amides, showing that the nature of the amide substituent critically influences hallucinogenic activity, similar detailed investigations focused on the isolysergamide backbone are less common. nih.govnih.gov Key questions include how substitutions at the N6-position and the N1-position of the indole (B1671886) ring specifically alter the pharmacology of iso-LSA. caymanchem.com

Potential for Novel Lysergamide (B1675752) Derivative Discovery and Development

The lysergamide scaffold continues to be a fertile ground for the discovery and development of novel psychoactive compounds. uni-freiburg.de Research into new lysergamide derivatives is driven by both the pursuit of new therapeutic agents and the emergence of novel recreational substances. uni-freiburg.de The systematic modification of the lysergamide structure, a practice that dates back to the initial synthesis of LSD, has yielded a wide array of compounds with diverse pharmacological properties. caymanchem.comrjptonline.org

Recent efforts have focused on substitutions at the N6- and N1-positions of the indole ring. caymanchem.com For example, N1-acylated derivatives of LSD and other lysergamides have been synthesized and have appeared as new designer drugs. uni-freiburg.de The exploration of different acyl groups and other substituents at this position could lead to the discovery of novel iso-LSA derivatives with unique pharmacological profiles. Similarly, modifications at the N6-position with various alkyl or allyl groups have been shown to modulate activity in the d-lysergamide series, and similar explorations with iso-LSA could be fruitful. caymanchem.com

The development of novel lysergamides is not limited to simple substitutions. The creation of more complex derivatives, including those with modified ring structures or the incorporation of different functional groups, represents another avenue for discovery. wikipedia.org The goal of this research is often to fine-tune the pharmacological properties of the parent compound, potentially separating desired therapeutic effects from unwanted side effects or altering the duration of action. google.com The continued exploration of the chemical space around the this compound core holds significant potential for identifying new research tools and, possibly, new therapeutic leads.

Advancements in Biosynthetic Engineering for Enhanced Production

The production of lysergamides, including iso-LSA, has traditionally relied on extraction from natural sources or complex chemical syntheses. rjptonline.org However, recent advancements in metabolic engineering and synthetic biology offer promising alternative routes for the production of these complex molecules. nih.govnih.gov These biotechnological approaches aim to reconstruct the biosynthetic pathways of natural products in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

The elucidation of the biosynthetic pathways for ergot alkaloids is a crucial first step in this process. researchgate.net Understanding the enzymes responsible for the assembly of the ergoline scaffold and the subsequent modifications that lead to specific lysergamides allows for the rational design of engineered production systems. nih.gov Synthetic biology provides a powerful toolkit for building and optimizing these pathways in microbial hosts. nih.gov This can involve the introduction of genes from the producing organism, the optimization of gene expression, and the engineering of the host's metabolism to increase the supply of precursors. nih.gov

A key advantage of biosynthetic engineering is the potential for sustainable and cost-effective production. nih.gov Furthermore, it offers the possibility of creating novel derivatives by introducing enzymes with different specificities or by feeding the engineered organism with unnatural precursors. While challenges remain in achieving high titers and yields for complex molecules like lysergamides, the continuous development of new synthetic biology tools and methodologies, including the use of machine learning to optimize pathways, suggests that biosynthetic engineering will play an increasingly important role in the future production of iso-LSA and its derivatives. frontiersin.org

Computational Approaches in Ligand Design and Receptor Interaction Prediction

Computational methods have become indispensable tools in modern drug discovery and are increasingly being applied to the study of lysergamides. sciforschenonline.org These in silico approaches can provide valuable insights into ligand-receptor interactions, guide the design of novel compounds, and help to rationalize observed structure-activity relationships. nih.govnih.gov

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This can be used to study how iso-LSA and its derivatives interact with their target receptors, such as serotonin and dopamine (B1211576) receptors. asianjpr.compsilosybiini.info By visualizing the binding pose, researchers can identify key interactions that are important for affinity and efficacy, and use this information to design new molecules with improved properties. nih.gov For example, docking studies can help to explain the stereoselectivity observed between different lysergamide isomers. nih.gov

Quantitative structure-activity relationship (QSAR) studies represent another powerful computational approach. sciforschenonline.orgpsu.edu QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. sciforschenonline.org

More advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of ligand-receptor interactions. nih.govresearchgate.net These simulations can reveal how the receptor changes its conformation upon ligand binding and can help to understand the molecular basis of agonist versus antagonist activity. The integration of these various computational methods provides a powerful platform for accelerating the discovery and development of novel lysergamide derivatives with tailored pharmacological profiles. nih.govresearchgate.net

Q & A

Q. What are the primary natural sources of isolysergic acid amide, and how is it extracted for analytical purposes?

this compound is predominantly found in ergot alkaloid-producing fungi and plants such as Argyreia nervosa (Hawaiian baby woodrose). Extraction involves homogenizing plant material in a solvent system (e.g., methanol or acetonitrile), followed by centrifugation and filtration to remove particulate matter. The supernatant is then concentrated under reduced pressure and stored at −20°C to preserve alkaloid integrity .

Q. What methodologies are used to detect and quantify this compound in plant or biological matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is standard. Quantification relies on calibration curves using lysergic acid as a reference standard due to structural similarities. For example, frozen plant samples are thawed, extracted with acidified solvents, and analyzed via reverse-phase HPLC with a C18 column .

Q. How should researchers prepare and store samples to prevent this compound degradation?

Immediate freezing of samples at −20°C post-collection is critical. Forage or plant tissues are typically cut into small pieces, placed in airtight containers, and flash-frozen to minimize enzymatic or oxidative degradation. Long-term storage requires −80°C conditions for stability beyond six months .

Q. What challenges arise in differentiating this compound from its stereoisomers, such as lysergic acid amide?

Isomers often co-elute in standard HPLC setups. To resolve this, chiral chromatography columns or tandem mass spectrometry (MS/MS) with selective ion monitoring is employed. Fourier-transform infrared (FTIR) spectroscopy can also distinguish amide bond configurations, as isolysergic acid exhibits distinct carbonyl stretching frequencies compared to lysergic acid derivatives .

Q. What role does this compound play in plant biochemistry and ergot alkaloid pathways?

It is a biosynthetic intermediate in ergot alkaloid metabolism, often co-occurring with lysergic acid derivatives. Its accumulation in plants like tall fescue correlates with environmental stressors, such as fungal infection (Epichloë spp.), and serves as a marker for alkaloid profiling in forage toxicity studies .

Advanced Research Questions

Q. How can this compound derivatives be synthesized for structure-activity relationship (SAR) studies?

Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/NHS) between isolysergic acid and primary amines is a common approach. Reaction progress is monitored using FTIR (amide I band at 1640–1680 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation. Purification involves flash chromatography with gradient elution .

Q. What statistical approaches resolve contradictions in longitudinal studies of ergot alkaloid concentrations, including this compound?

Mixed-effects models account for period and treatment-by-period interactions. For example, repeated-measures ANOVA with Tukey’s post-hoc test identifies temporal fluctuations in alkaloid levels, while principal component analysis (PCA) reduces dimensionality in multi-alkaloid datasets .

Q. How should in vivo studies be designed to assess this compound toxicity in animal models?

Controlled exposure trials using ruminants (e.g., steers) involve administering this compound via feed or intravenous routes. Key endpoints include plasma alkaloid quantification (via LC-MS), clinical signs (e.g., hyperthermia), and histopathological analysis. Dose-response curves are generated to establish NOAEL (no-observed-adverse-effect-level) thresholds .

Q. What advanced chromatographic techniques improve resolution in this compound analysis?

Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns enhances peak separation, while hydrophilic interaction liquid chromatography (HILIC) resolves polar degradation products. Two-dimensional LC-MS/MS further improves specificity in complex matrices like serum or soil .

Q. How do environmental factors (e.g., pH, temperature) influence this compound stability in stored samples?

Accelerated stability studies involve incubating this compound in buffers (pH 3–9) at 25–40°C. Degradation kinetics are modeled using high-resolution MS to identify breakdown products. Results show maximal stability at pH 5–6 and −20°C, with epimerization to lysergic acid amide occurring above 30°C .

Notes

- Data Sources : Methods and findings are derived from peer-reviewed studies on ergot alkaloid analysis, amide synthesis, and agricultural toxicology.

- Methodological Rigor : All protocols emphasize reproducibility, with explicit details on instrumentation, statistical models, and validation parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products